

An In-depth Technical Guide to the ^1H NMR Spectrum of Isopropyltriphenylphosphonium Iodide

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Compound of Interest

Compound Name: *Isopropyltriphenylphosphonium iodide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **isopropyltriphenylphosphonium iodide**. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecule's structure and its key NMR correlations.

Isopropyltriphenylphosphonium iodide is a versatile Wittig reagent, and a thorough understanding of its spectral characteristics is crucial for its proper identification, purity assessment, and use in organic synthesis.

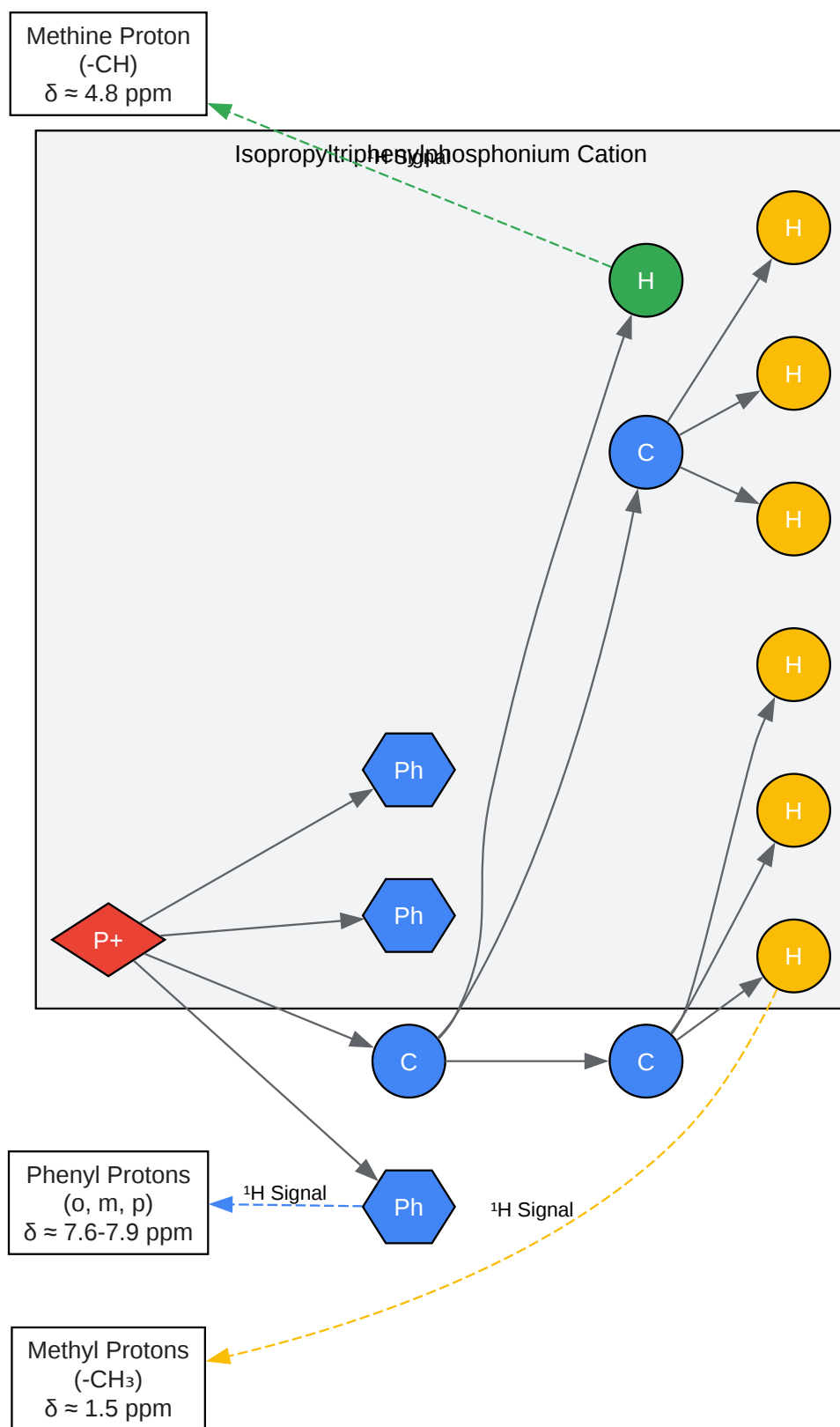
Data Presentation

The ^1H NMR spectrum of **isopropyltriphenylphosphonium iodide** is characterized by distinct signals corresponding to the isopropyl and triphenylphosphine moieties. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. The data is presented for a spectrum typically recorded in deuterated chloroform (CDCl_3).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Phenyl Protons (ortho, meta, para)	7.6 - 7.9	Multiplet	-	15H
Methine Proton (-CH)	~4.8	Doublet of Septets	J(H,H) \approx 7 Hz, J(P,H) \approx 14 Hz	1H
Methyl Protons (-CH ₃)	~1.5	Doublet of Doublets	J(H,H) \approx 7 Hz, J(P,H) \approx 20 Hz	6H

Structural and Signaling Diagram

The following diagram illustrates the chemical structure of **isopropyltriphenylphosphonium iodide** and highlights the key proton environments and their couplings, which give rise to the characteristic ¹H NMR spectrum.



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Caption: Structure of Isopropyltriphenylphosphonium and its corresponding ¹H NMR signals.

Experimental Protocols

The following is a standard protocol for the acquisition of a ^1H NMR spectrum of **isopropyltriphenylphosphonium iodide**.

1. Sample Preparation:

- Weigh approximately 10-20 mg of **isopropyltriphenylphosphonium iodide** into a clean, dry NMR tube.
- Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl_3) to the NMR tube.
- Cap the NMR tube and gently agitate it until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

2. NMR Spectrometer Setup and Data Acquisition:

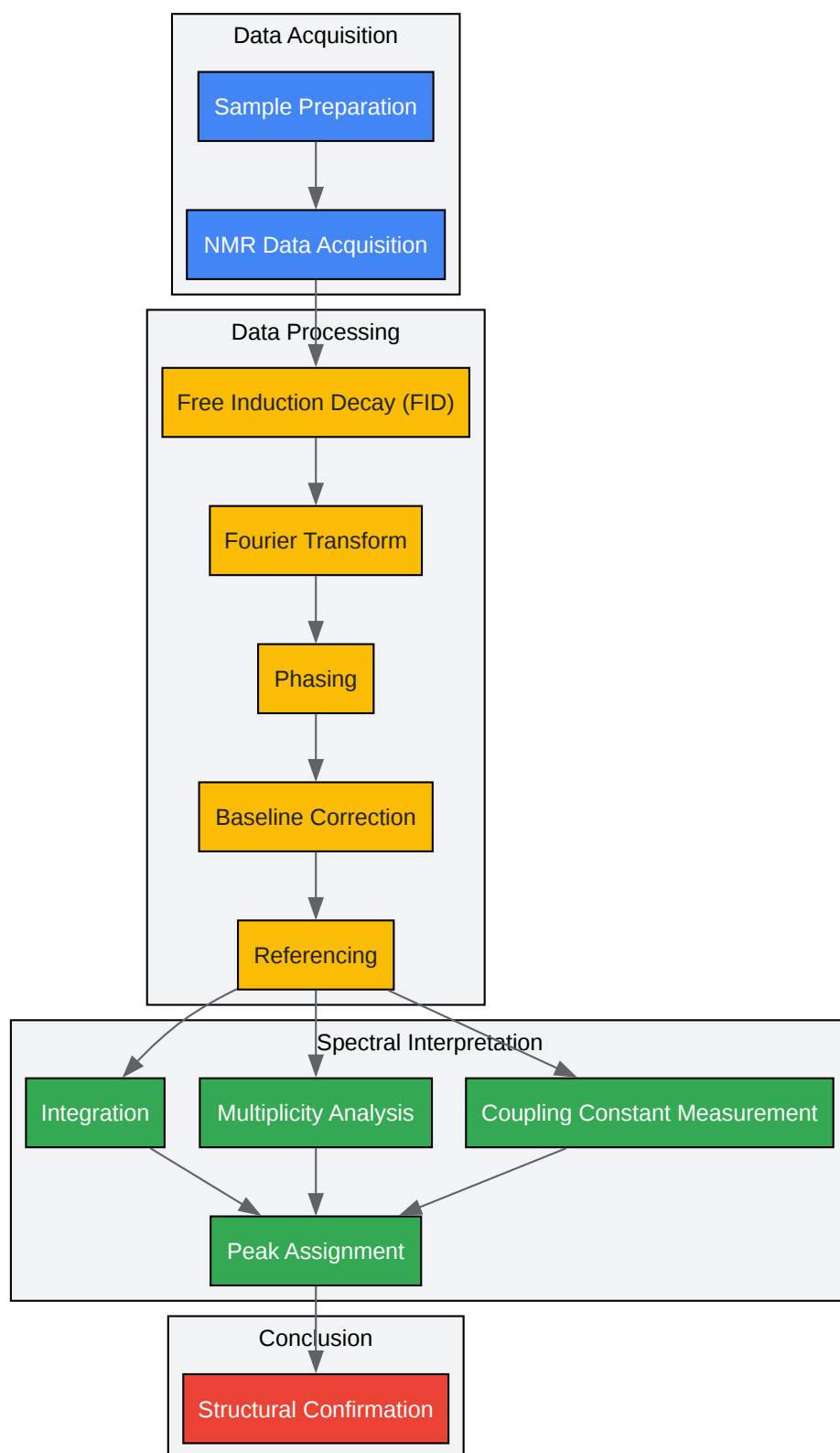
- The ^1H NMR spectrum should be acquired on a spectrometer with a minimum field strength of 300 MHz.
- The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the CDCl_3 .
- The sample is shimmed to optimize the homogeneity of the magnetic field, which is essential for obtaining high-resolution spectra.
- A standard one-pulse ^1H NMR experiment is performed. Key acquisition parameters include:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be adjusted based on sample concentration and desired signal-to-noise ratio)
 - Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

3. Data Processing:

- The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
- The spectrum is phased to ensure all peaks are in the absorptive mode.
- The baseline of the spectrum is corrected to be flat.
- The chemical shifts are referenced to the residual solvent peak of chloroform ($\delta = 7.26$ ppm) or an internal standard such as tetramethylsilane (TMS, $\delta = 0.00$ ppm).
- The signals are integrated to determine the relative ratios of the different types of protons.
- The coupling constants are measured from the peak splittings.

Logical Workflow for Spectral Analysis

The process of analyzing the ^1H NMR spectrum of **isopropyltriphenylphosphonium iodide** follows a logical progression from the raw data to the final structural confirmation.



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Caption: Workflow for the acquisition and analysis of the ^1H NMR spectrum.

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